3-(4-(Tert-butyl)phenyl)-8-((5-chloro-2-methylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
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Overview
Description
3-(4-(Tert-butyl)phenyl)-8-((5-chloro-2-methylphenyl)sulfonyl)-1,4,8-triazaspiro[45]dec-3-en-2-one is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique combination of functional groups, including a tert-butyl group, a sulfonyl group, and a triazaspirodecane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Tert-butyl)phenyl)-8-((5-chloro-2-methylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a diester, under acidic or basic conditions.
Introduction of the Triazaspirodecane Moiety: This step often involves the reaction of the spirocyclic intermediate with a triazine derivative, facilitated by a catalyst or under thermal conditions.
Attachment of the Tert-butyl and Sulfonyl Groups: The tert-butyl group can be introduced via Friedel-Crafts alkylation, while the sulfonyl group is typically added through sulfonylation using reagents like sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl and methyl groups, leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and alkyl halides for alkylation are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butyl group might yield tert-butyl alcohol, while reduction of the sulfonyl group could produce a thiol derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, the compound’s structural features make it a candidate for drug development. Its potential interactions with biological targets, such as enzymes or receptors, can be studied to design new therapeutic agents.
Industry
In industrial applications, the compound’s stability and reactivity can be harnessed for the production of advanced materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism by which 3-(4-(Tert-butyl)phenyl)-8-((5-chloro-2-methylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it might inhibit a specific enzyme by binding to its active site, thereby blocking its activity. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-(4-(Tert-butyl)phenyl)-8-((5-chloro-2-methylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one: This compound itself.
3-(4-(Tert-butyl)phenyl)-8-((5-chloro-2-methylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-ol: A similar compound with a hydroxyl group instead of a ketone.
3-(4-(Tert-butyl)phenyl)-8-((5-chloro-2-methylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-thiol: A thiol derivative.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its spirocyclic structure. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for specialized applications in various scientific fields.
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-8-(5-chloro-2-methylphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN3O3S/c1-16-5-10-19(25)15-20(16)32(30,31)28-13-11-24(12-14-28)26-21(22(29)27-24)17-6-8-18(9-7-17)23(2,3)4/h5-10,15H,11-14H2,1-4H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEKWJJPONKRAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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